molecular formula C2H8N2O4S-2 B13910252 Ethane-1,2-diamine sulfate

Ethane-1,2-diamine sulfate

Cat. No.: B13910252
M. Wt: 156.16 g/mol
InChI Key: BNZCDZDLTIHJAC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethane-1,2-diamine sulfate, also known as ethylenediamine sulfate, is an organic compound with the formula (C₂H₈N₂)₂SO₄. It is a colorless, hygroscopic solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane-1,2-diamine sulfate can be synthesized by reacting ethane-1,2-diamine with sulfuric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfate salt. The general reaction is as follows: [ \text{2 C}_2\text{H}_8\text{N}_2 + \text{H}_2\text{SO}_4 \rightarrow (\text{C}_2\text{H}_8\text{N}_2)_2\text{SO}_4 ]

Industrial Production Methods

In industrial settings, this compound is produced by continuously feeding ethane-1,2-diamine and sulfuric acid into a reactor. The reaction mixture is then cooled and crystallized to obtain the pure sulfate salt. The product is filtered, washed, and dried to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethane-1,2-diamine sulfate undergoes various chemical reactions, including:

    Oxidation: Ethane-1,2-diamine can be oxidized to form ethylenediamine-N,N’-dioxide.

    Reduction: It can be reduced to form ethane-1,2-diamine.

    Substitution: Ethane-1,2-diamine can undergo substitution reactions with halides to form N-substituted ethane-1,2-diamine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halides like methyl iodide (CH₃I) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Ethylenediamine-N,N’-dioxide.

    Reduction: Ethane-1,2-diamine.

    Substitution: N-substituted ethane-1,2-diamine derivatives.

Mechanism of Action

Ethane-1,2-diamine sulfate exerts its effects through its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This chelation process can stabilize metal ions in various oxidation states, making this compound useful in catalysis and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminopropane: Similar to ethane-1,2-diamine but with an additional methyl group.

    1,3-Diaminopropane: Contains an additional carbon atom in the chain.

    Ethylenediaminetetraacetic acid (EDTA): A more complex chelating agent with four nitrogen atoms and two carboxyl groups.

Uniqueness

Ethane-1,2-diamine sulfate is unique due to its simple structure and high solubility in water. Unlike more complex chelating agents like EDTA, this compound is easier to synthesize and handle, making it suitable for a wide range of applications .

Properties

Molecular Formula

C2H8N2O4S-2

Molecular Weight

156.16 g/mol

IUPAC Name

ethane-1,2-diamine;sulfate

InChI

InChI=1S/C2H8N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1-4H2;(H2,1,2,3,4)/p-2

InChI Key

BNZCDZDLTIHJAC-UHFFFAOYSA-L

Canonical SMILES

C(CN)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.